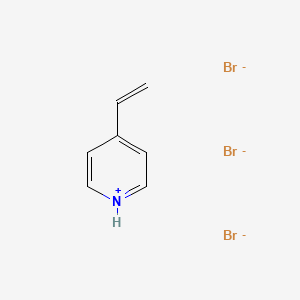
4-Ethenylpyridin-1-ium;tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylpyridin-1-ium;tribromide is a polymeric compound known for its strong oxidizing properties. It is widely used in organic synthesis due to its ability to facilitate various chemical transformations under mild conditions. This compound is particularly valued for its role in the selective oxidation of alcohols and the oxidative deprotection of trimethylsilyl ethers .
Preparation Methods
4-Ethenylpyridin-1-ium;tribromide is synthesized by reacting poly(4-vinylpyridine) with bromine. The reaction typically involves dissolving poly(4-vinylpyridine) in an appropriate solvent, such as ethanol or dioxane, and then adding bromine to the solution. The resulting product is purified through repeated precipitation and freeze-drying .
Chemical Reactions Analysis
4-Ethenylpyridin-1-ium;tribromide undergoes several types of chemical reactions, including:
Oxidation: It is an efficient oxidizing agent for converting primary and secondary alcohols into aldehydes and ketones.
Oxidative Deprotection: It can deprotect trimethylsilyl ethers into alcohols or carbonyl compounds, depending on the structure of the trimethylsilyl ether.
Common reagents used in these reactions include acetic anhydride and various solvents, while the major products formed are aldehydes, ketones, and 1,1-diacetates .
Scientific Research Applications
4-Ethenylpyridin-1-ium;tribromide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent and catalyst in organic synthesis
Biology: Its oxidizing properties make it useful in various biochemical applications, although specific examples are less documented.
Industry: Used in the preparation of fragrances, food additives, and other synthetic intermediates.
Mechanism of Action
The mechanism by which poly(4-vinylpyridinium tribromide) exerts its effects involves the transfer of bromine atoms to the substrate, facilitating oxidation or deprotection reactions. The molecular targets are typically functional groups such as alcohols and trimethylsilyl ethers, which undergo transformation into aldehydes, ketones, or alcohols .
Comparison with Similar Compounds
4-Ethenylpyridin-1-ium;tribromide is unique due to its polymeric nature and strong oxidizing properties. Similar compounds include:
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate: Another polymeric catalyst used in organic synthesis.
Poly(4-vinylpyridine): Used as a catalyst for various organic reactions.
These compounds share some functional similarities but differ in their specific applications and reaction conditions.
Properties
Molecular Formula |
N/A |
|---|---|
Molecular Weight |
0 |
Synonyms |
Poly(4-vinylpyridine perbromide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



